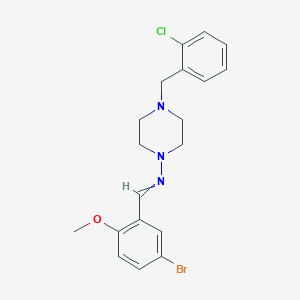![molecular formula C20H25ClN4 B3457536 4-(2-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B3457536.png)
4-(2-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine
Descripción general
Descripción
4-(2-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as BCBDA and is a piperazine derivative. BCBDA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of BCBDA is not fully understood. However, it has been suggested that BCBDA acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, BCBDA increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BCBDA has been shown to have various biochemical and physiological effects. In cancer research, BCBDA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, BCBDA has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques. BCBDA has also been shown to have antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCBDA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BCBDA has also been shown to have low toxicity in animal studies. However, one limitation of BCBDA is its poor water solubility, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on BCBDA. In cancer research, further studies are needed to determine the efficacy of BCBDA as a potential anticancer agent in vivo. In Alzheimer's disease research, more studies are needed to determine the optimal dosage and administration route of BCBDA for neuroprotection. In depression research, further studies are needed to determine the safety and efficacy of BCBDA as an antidepressant agent in humans. Additionally, more studies are needed to determine the mechanism of action of BCBDA and its potential interactions with other drugs.
Conclusion:
In conclusion, BCBDA is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. BCBDA has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to determine the efficacy and safety of BCBDA in various therapeutic applications.
Aplicaciones Científicas De Investigación
BCBDA has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and depression. In cancer research, BCBDA has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, BCBDA has been studied for its potential as a neuroprotective agent. BCBDA has also been studied for its antidepressant effects.
Propiedades
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4/c1-23(2)19-9-7-17(8-10-19)15-22-25-13-11-24(12-14-25)16-18-5-3-4-6-20(18)21/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUOLMATLPCKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3457464.png)
![N-[3-(benzoylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3457470.png)
![6,8-bis(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B3457475.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3457478.png)

![4-cyano-N-cyclohexyl-N-ethyl-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxamide](/img/structure/B3457485.png)
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3457488.png)
![N-[3-cyano-4-methyl-5-(1-piperidinylcarbonyl)-2-thienyl]-2-phenylacetamide](/img/structure/B3457491.png)
![4-benzyl-N-[4-(benzyloxy)benzylidene]-1-piperazinamine](/img/structure/B3457498.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3457505.png)

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457531.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B3457539.png)
![1-{4-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B3457552.png)